3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and ring systems. The name systematically describes the structural components beginning with the pyridazine core ring system, which serves as the parent structure for nomenclature purposes.

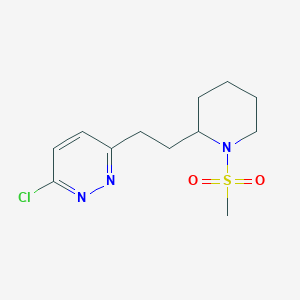

The structural formula reveals a pyridazine ring as the central heterocyclic framework, characterized by two adjacent nitrogen atoms within a six-membered aromatic ring. The chlorine substituent occupies the 3-position of the pyridazine ring, while the 6-position bears an ethyl chain that connects to a substituted piperidine ring. The piperidine moiety contains a methylsulfonyl group attached to the nitrogen atom, creating a complex three-dimensional structure with multiple sites for potential chemical interactions.

The molecular connectivity can be described through the systematic breakdown of functional groups and their positional relationships. The pyridazine core provides the foundational aromatic system, with the chlorine atom contributing to the electronic properties and potential reactivity patterns of the molecule. The ethyl linker provides conformational flexibility between the pyridazine and piperidine components, while the methylsulfonyl group introduces polar characteristics that significantly influence the compound's physicochemical properties.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is officially designated as 1316225-99-6. This unique identifier serves as the definitive reference for the compound within chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of variations in naming conventions or synonyms that may appear in different contexts or publications.

Alternative nomenclature variations and synonyms for this compound include the more detailed systematic name that explicitly describes the stereochemical and positional relationships within the molecular structure. Research literature and chemical suppliers may occasionally employ shortened versions or alternative naming conventions, though the Chemical Abstracts Service number remains the most reliable method for compound identification across different sources and databases.

The compound appears in various chemical databases and supplier catalogs with consistent identification through its Chemical Abstracts Service number, ensuring accurate cross-referencing and procurement for research applications. Chemical databases such as PubChem and specialized pharmaceutical compound libraries utilize this registry number to maintain accurate records and prevent confusion with structurally similar compounds that may share similar names or partial structural features.

Molecular Weight and Empirical Formula Analysis

The molecular weight of this compound is precisely calculated as 303.81 grams per mole. This molecular weight value represents the sum of atomic masses for all constituent atoms within the molecular structure, providing essential information for quantitative analytical work and stoichiometric calculations in synthetic procedures. The molecular weight falls within a range typical for small molecule pharmaceutical compounds, suggesting potential for good bioavailability characteristics if developed for therapeutic applications.

The empirical formula is established as C₁₂H₁₈ClN₃O₂S, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This empirical formula provides the fundamental atomic composition that defines the compound's basic chemical identity and serves as the basis for all subsequent chemical analysis and characterization work.

The following table summarizes the key molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Weight | 303.81 g/mol |

| Empirical Formula | C₁₂H₁₈ClN₃O₂S |

| Carbon Content | 12 atoms |

| Hydrogen Content | 18 atoms |

| Nitrogen Content | 3 atoms |

| Oxygen Content | 2 atoms |

| Sulfur Content | 1 atom |

| Chlorine Content | 1 atom |

The molecular composition reveals a relatively high hydrogen to carbon ratio, indicating the presence of saturated ring systems and alkyl chain components within the structure. The inclusion of three nitrogen atoms reflects the dual heterocyclic nature of the compound, with nitrogen atoms present in both the pyridazine core and the piperidine substituent. The sulfur and oxygen atoms are associated with the methylsulfonyl functional group, which contributes significantly to the compound's polar character and potential for hydrogen bonding interactions.

Properties

IUPAC Name |

3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELNXXFMAVIIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a compound of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its potential uses.

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy against various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds exhibit anticancer properties. This compound may serve as a lead compound for further development in targeting cancer cell lines due to its ability to inhibit specific enzyme pathways involved in tumor growth .

Neuropharmacology

The piperidine moiety in the compound suggests potential applications in neuropharmacology, particularly in treating neurological disorders.

Case Study: Anxiety and Depression

Research indicates that compounds with similar structures can modulate neurotransmitter systems, such as serotonin and dopamine pathways. This could lead to the development of new anxiolytic and antidepressant medications .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of pyridazine derivatives. The presence of the methylsulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

Case Study: Antibiotic Development

In vitro studies have shown that certain pyridazine derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored as a candidate for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and reported activities of analogs:

Key Observations

Piperidine vs. Piperazine derivatives (e.g., R66703) are more commonly reported in antiviral studies . The methylsulfonyl group in the target compound may reduce metabolic degradation compared to halogenated or alkylated analogs .

Impact of Substituents on Activity: Antiviral Activity: R66703 and 3-chloro-6-[4-(2-chloroethyl)-1-piperidinyl]pyridazine show efficacy against rhinoviruses and picornaviruses, respectively. The chloroethyl group in the latter may enhance covalent binding to viral capsid proteins . Anti-bacterial Activity: Piperazine derivatives with extended chains (e.g., 4-[3-(4-chlorophenoxy)propyl]) demonstrate broader applications, including platelet aggregation inhibition .

Synthetic Accessibility :

- Many analogs are synthesized via nucleophilic substitution of 3,6-dichloropyridazine with amines (e.g., piperazine or piperidine derivatives) under basic conditions .

- The target compound likely requires multi-step synthesis, including sulfonylation of the piperidine ring, which may affect yield and scalability .

Structure-Activity Relationship (SAR) Insights

- Chain Length and Flexibility : Ethyl-linked piperidine (target) vs. propoxy-linked piperazine () alters molecular rigidity, impacting binding pocket accommodation.

- Halogenation : Chlorine at pyridazine position 3 is conserved across analogs, suggesting its critical role in maintaining aromatic stacking or hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine, and how do reaction conditions influence yield?

The synthesis of structurally related pyridazine derivatives often involves cyclocondensation, nitration, and substitution reactions. For example, intermediate pyridazines can be synthesized via cyclocondensation of 1,3-dichloroacetone with amino-substituted pyridazines in refluxing 1,2-dimethoxyethane, followed by nitration at specific positions . Substitution reactions, such as replacing chlorine atoms with nucleophiles (e.g., sodium benzenesulfinate), are typically performed under mild conditions (room temperature to 60°C) in polar aprotic solvents like DMF or DMSO, yielding products in moderate to high purity . Microwave-assisted synthesis may enhance reaction efficiency for halogenated pyridazines .

Q. How does the methylsulfonyl-piperidine substituent influence the compound’s physicochemical properties?

The methylsulfonyl group enhances electrophilicity and stability by withdrawing electron density, while the piperidine ring introduces conformational flexibility. This combination may improve solubility in polar solvents compared to unsubstituted pyridazines, as seen in analogs with sulfonamide or sulfonyl groups . Computational studies (e.g., DFT calculations) are recommended to quantify electronic effects and predict reactivity .

Q. What analytical techniques are critical for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, confirms substitution patterns and regioselectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?

Regioselectivity in pyridazine derivatives is influenced by steric and electronic factors. For example, chlorinated pyridazines undergo nucleophilic substitution preferentially at the 3-position due to lower electron density. Strategic use of protecting groups (e.g., boronic esters) or directing groups (e.g., sulfonyl) can guide functionalization to specific sites . Evidence from 3,6-dichloropyridazine functionalization shows that microwave irradiation improves selectivity in bis-substitution reactions .

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?

Adopt a randomized block design with split-split plots for multi-variable optimization (e.g., solvent, temperature, catalyst). Replicate reactions ≥4 times to account for batch variability . For biological testing, include positive/negative controls (e.g., known kinase inhibitors if targeting enzyme activity) and validate assays using orthogonal methods (e.g., SPR and fluorescence polarization) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to targets like kinases or receptors. Focus on the methylsulfonyl-piperidine moiety, which may act as a hydrogen-bond acceptor. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

Contradictions often arise from divergent reaction conditions or impurities. For example, discrepancies in substitution rates may stem from trace moisture in solvents or variable catalyst loading. Systematic DOE (Design of Experiments) and kinetic studies (e.g., monitoring via F NMR for fluorinated analogs) can isolate critical variables . Cross-validate findings using independent synthetic routes .

Methodological Considerations

- Synthesis Optimization: Prioritize reaction scalability by transitioning from batch to flow chemistry for intermediates .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural features with biological activity .

- Safety Protocols: Despite low acute toxicity (per analogs in ), handle with standard PPE due to potential sensitization risks from sulfonyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.